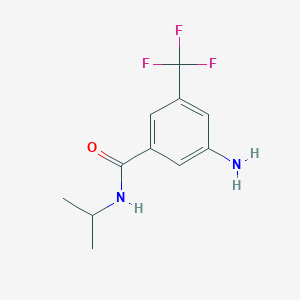
1-((4,4-Difluoropiperidin-1-yl)methyl)cyclopropane-1-sulfonamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((4,4-Difluoropiperidin-1-yl)methyl)cyclopropane-1-sulfonamide hydrochloride is a chemical compound that features a cyclopropane ring, a sulfonamide group, and a piperidine ring with two fluorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4,4-Difluoropiperidin-1-yl)methyl)cyclopropane-1-sulfonamide hydrochloride typically involves multiple steps. One common approach is to start with the preparation of the piperidine ring, followed by the introduction of the difluoro substituents. The cyclopropane ring is then formed, and the sulfonamide group is introduced in the final steps. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-((4,4-Difluoropiperidin-1-yl)methyl)cyclopropane-1-sulfonamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
1-((4,4-Difluoropiperidin-1-yl)methyl)cyclopropane-1-sulfonamide hydrochloride has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Biology: It can be used in studies to understand the interactions between small molecules and biological targets.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-((4,4-Difluoropiperidin-1-yl)methyl)cyclopropane-1-sulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparación Con Compuestos Similares
Similar Compounds
- **1-((4,4-Difluoropiperidin-1-yl)methyl)cyclopropyl)methanol
- **(4,4-Difluoropiperidin-1-yl)(piperidin-4-yl)methanone
Uniqueness
1-((4,4-Difluoropiperidin-1-yl)methyl)cyclopropane-1-sulfonamide hydrochloride is unique due to its combination of a cyclopropane ring, a sulfonamide group, and a difluorinated piperidine ring. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds. For example, the presence of the sulfonamide group may enhance its binding affinity to certain biological targets, while the difluorinated piperidine ring can influence its metabolic stability and pharmacokinetic profile.
This detailed article provides an overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
IUPAC Name |
1-[(4,4-difluoropiperidin-1-yl)methyl]cyclopropane-1-sulfonamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16F2N2O2S.ClH/c10-9(11)3-5-13(6-4-9)7-8(1-2-8)16(12,14)15;/h1-7H2,(H2,12,14,15);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGEPCSBDBQFNHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CN2CCC(CC2)(F)F)S(=O)(=O)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClF2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2R,4S)-3,4,5-tribenzoyloxy-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B8124963.png)
![3-(Bromomethyl)bicyclo[1.1.1]pentan-1-ol](/img/structure/B8124967.png)



![(2,2-Difluoro-benzo[1,3]dioxol-5-yl)-phenyl-methanone](/img/structure/B8124982.png)

![2-[4-(3-Acetylphenyl)-pyrazol-1-yl]-N,N-dimethylacetamide](/img/structure/B8125003.png)


![[(5-Bromo-pyridin-3-yl)-phenyl-methyl]-carbamic acid tert-butyl ester](/img/structure/B8125031.png)


